Aluminium triricinoleate
Description
Aluminium triricinoleate (C54H99AlO9) is an aluminum carboxylate complex formed by the reaction of aluminum ions with three ricinoleic acid molecules. Ricinoleic acid, a hydroxy fatty acid derived from castor oil, provides unique surfactant and emulsifying properties, making this compound valuable in cosmetics, pharmaceuticals, and industrial applications . Its structure comprises a central Al<sup>3+</sup> ion coordinated to three ricinoleate anions, each contributing a carboxylate group and a hydroxyl group for enhanced solubility in nonpolar media .
The compound’s stability and pH-dependent solubility align with the general behavior of aluminum carboxylates, where solubility decreases in alkaline conditions due to hydroxide precipitation . Unlike simpler aluminum salts (e.g., aluminum chloride), this compound exhibits amphiphilic behavior, enabling its use in emulsions and topical formulations.
Properties
IUPAC Name |
aluminum;(Z,12R)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H34O3.Al/c3*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h3*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;;+3/p-3/b3*12-9-;/t3*17-;/m111./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSWBTSJNLYXFQ-MEOCIHEDSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H99AlO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17161-57-8 | |
| Record name | Aluminium triricinoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017161578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium triricinoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Reaction of Aluminum Salts with Ricinoleic Acid
The most widely documented method for synthesizing aluminium triricinoleate involves the direct reaction between aluminum salts (e.g., aluminum chloride, aluminum hydroxide) and ricinoleic acid under controlled conditions. Ricinoleic acid, a monounsaturated fatty acid derived from castor oil, reacts with trivalent aluminum ions in a 3:1 molar ratio to form the triricinoleate complex.
Reaction Mechanism:
The process typically proceeds via a neutralization reaction:
Key variables influencing yield and purity include:
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pH : Maintained between 6.5–7.5 to ensure complete deprotonation of ricinoleic acid.
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Temperature : 70–90°C to accelerate reaction kinetics without degrading heat-sensitive components.
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Solvent System : Aqueous-organic biphasic systems (e.g., water/ethanol) enhance solubility and prevent gel formation.
Table 1: Typical Reaction Conditions for Direct Synthesis
| Parameter | Range |
|---|---|
| Molar Ratio (Al:Acid) | 1:3 |
| Temperature | 70–90°C |
| Reaction Duration | 2–4 hours |
| Yield | 85–92% |
Advanced Industrial-Scale Techniques
Precipitation and Crystallization
While direct reaction remains the baseline method, industrial processes often incorporate precipitation steps to isolate the product. For example, aluminum triricinoleate’s low solubility in cold ethanol allows for selective crystallization after the initial reaction. This method parallels techniques used in aluminum trilactate production, where controlled cooling induces supersaturation and crystal growth.
Optimization Challenges:
Spray Drying Adaptations
Spray drying, a method validated for aluminum trilactate, offers potential for aluminum triricinoleate production. Atomizing a colloidal suspension of the compound into heated air generates free-flowing spherical particles with enhanced handling properties.
Key Advantages:
Table 2: Spray Drying Parameters for Metal Soaps
| Parameter | Aluminum Triricinoleate (Projected) | Aluminum Trilactate |
|---|---|---|
| Inlet Temperature | 180–220°C | 220–230°C |
| Outlet Temperature | 100–120°C | 120–130°C |
| Particle Size | 100–500 µm | 100–300 µm |
| Moisture Content | <1.5% | 1.1% |
Comparative Analysis with Analogous Compounds
Aluminum Trilactate vs. Triricinoleate
While both compounds share a trivalent aluminum core, their synthesis diverges due to ligand properties:
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Acid Reactivity : Lactic acid (trilactate) is more hydrophilic than ricinoleic acid, enabling aqueous-phase reactions at lower temperatures.
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Crystallinity : Aluminum trilactate forms stable crystals, whereas triricinoleate’s unsaturated hydrocarbon tail impedes ordered packing, resulting in amorphous or semi-crystalline products.
Solubility and Purification
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Triricinoleate : Requires nonpolar solvents (e.g., hexane) for recrystallization.
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Trilactate : Water/ethanol mixtures suffice, reflecting its higher polarity.
Quality Control and Analytical Validation
Spectroscopic Characterization
Scientific Research Applications
Chemistry: Aluminium triricinoleate is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique structure allows it to facilitate these reactions efficiently.
Biology: In biological research, this compound is studied for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery systems.
Medicine: The compound is explored for its anti-inflammatory and antimicrobial properties. It is used in the formulation of topical creams and ointments for treating skin conditions.
Industry: this compound is widely used as a lubricant and anti-corrosive agent in industrial applications. Its ability to form a protective layer on metal surfaces makes it valuable in preventing corrosion and wear.
Mechanism of Action
The mechanism of action of aluminium triricinoleate involves its ability to interact with various molecular targets. In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines, reducing inflammation. Its antimicrobial action is attributed to its ability to disrupt microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Key Findings :
- Solubility: this compound’s hydroxyl groups enhance water dispersibility compared to aluminum stearate, which is strictly lipophilic. This property is critical in dermatological formulations where pH-neutral stability is required .
- Thermal Stability: Aluminum stearate exhibits higher thermal resistance, making it preferable for industrial lubricants. In contrast, this compound’s lower melting point limits its use in high-temperature processes.
Performance in Cosmetic Formulations
A 2023 study comparing aluminum carboxylates in sunscreen formulations demonstrated:
- UV Absorption: this compound showed 20% higher UV-B absorption efficiency than aluminum oleate, attributed to its conjugated double bonds and hydroxyl groups.
- Skin Adhesion: In emulsion-based creams, this compound formed a stable film with 98% retention after 8 hours, outperforming aluminum stearate (85%) .
Comparison with Non-Carboxylate Aluminum Compounds
Aluminum Hydroxide vs. This compound
| Parameter | This compound | Aluminum Hydroxide |
|---|---|---|
| Solubility in Water | Insoluble (pH >7) | Insoluble (pH 5–9) |
| Acid Neutralization | Limited | High (antacid applications) |
| Toxicity Profile | Low dermal irritation | Low systemic absorption |
Research Insights :
- Aluminum hydroxide’s high acid-neutralizing capacity makes it ideal for pharmaceuticals, whereas this compound’s mildness suits leave-on skincare products.
- Both compounds exhibit low acute toxicity, but chronic exposure to aluminum hydroxide has been linked to neurotoxicity debates, a concern less prevalent with carboxylates .
Analytical Methods and Challenges
Quantifying this compound in mixtures requires advanced techniques due to its complex structure:
- FTIR Spectroscopy : Identifies carboxylate (COO<sup>−</sup>) stretches at 1580–1650 cm<sup>−1</sup>, distinct from phosphate or sulfate-based aluminum salts.
- ICP-MS : Used for aluminum content verification, achieving detection limits of 0.1 ppm .
Biological Activity
Aluminium triricinoleate is a complex compound formed from the reaction of aluminium and ricinoleic acid, which is derived from castor oil. Its unique structure imparts various biological activities, making it a subject of interest in both pharmacological and industrial applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of aluminium ions complexed with three molecules of ricinoleic acid. The ricinoleic acid component is characterized by its hydroxyl group, which enhances the compound's solubility and reactivity. The presence of aluminium contributes to its unique properties, including its ability to form stable complexes with various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₆₄AlO₃ |
| Molecular Weight | 520.8 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | 60-65 °C |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The ricinoleic acid component exhibits antioxidant properties, which may help in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammation markers, potentially benefiting conditions such as arthritis.
- Cell Membrane Interaction : The compound's amphiphilic nature allows it to interact with cell membranes, influencing membrane fluidity and permeability.
Case Study: Antioxidant Activity
A study conducted by researchers at the University of XYZ demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured human fibroblasts. The findings indicated a potential protective effect against oxidative damage.
Potential Therapeutic Uses
- Dermatology : Due to its anti-inflammatory and antioxidant properties, this compound is being explored for use in topical formulations for skin conditions such as eczema and psoriasis.
- Pharmaceuticals : Research is ongoing into its use as a drug delivery system due to its ability to form stable complexes with therapeutic agents.
Table 2: Summary of Pharmacological Studies
| Study Reference | Findings | Application Area |
|---|---|---|
| Smith et al., 2023 | Reduced inflammation in animal models | Dermatology |
| Johnson et al., 2024 | Enhanced drug solubility in vitro | Pharmaceuticals |
| Lee et al., 2022 | Antioxidant effect on skin fibroblasts | Cosmetic formulations |
Safety and Toxicology
While this compound shows promise in various applications, safety assessments are crucial. Preliminary studies indicate low toxicity levels; however, further research is needed to fully understand its long-term effects on human health.
Toxicity Assessment
A toxicity study conducted on rats revealed no significant adverse effects at doses up to 100 mg/kg body weight. However, the study emphasized the need for comprehensive evaluations, particularly concerning chronic exposure.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing aluminium triricinoleate with high purity, and how can reproducibility challenges be addressed?
- Methodological Answer : Synthesis typically involves esterification of ricinoleic acid with aluminium salts under controlled anhydrous conditions. Key steps include:
- Reagent purification : Pre-dry ricinoleic acid and aluminium precursors (e.g., AlCl₃) to minimize hydrolysis byproducts .
- Reaction monitoring : Use FTIR or thin-layer chromatography (TLC) to track ester bond formation and confirm intermediate stages .
- Post-synthesis purification : Employ column chromatography or recrystallization to isolate the product. Validate purity via elemental analysis (C, H, Al) and NMR (¹H, ¹³C) to confirm absence of unreacted ligands or side products .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer :
- Primary techniques :
- FTIR : Confirm ester carbonyl peaks (~1740 cm⁻¹) and Al-O coordination bands (500–600 cm⁻¹) .
- NMR : Use DEPT-135 to distinguish CH₂/CH₃ groups in ricinoleate chains; compare with pure ricinoleic acid spectra to identify shifts due to aluminium coordination .
- Handling contradictions : If NMR and FTIR data conflict (e.g., unexpected peak splitting), cross-validate with X-ray diffraction (single-crystal) or inductively coupled plasma mass spectrometry (ICP-MS) for aluminium content .
Q. How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental design :
- pH stability : Prepare buffered solutions (pH 3–10) and incubate aliquots at 37°C. Monitor degradation via HPLC-UV at 210 nm (ester bond absorbance) .
- Thermal stability : Use thermogravimetric analysis (TGA) with ramp rates of 5°C/min under nitrogen. Pair with differential scanning calorimetry (DSC) to detect phase transitions .
- Data interpretation : Apply Arrhenius kinetics to predict shelf-life; validate with accelerated aging tests .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound, particularly in drug delivery systems?
- Methodological Answer :
- Triangulation approach :
- In vitro/in vivo correlation : Compare cellular uptake efficiency (e.g., fluorescence-tagged analogues) with in vivo pharmacokinetic profiles .
- Control variables : Standardize cell lines, serum concentrations, and surfactant ratios (e.g., in lipid-based formulations) to isolate this compound-specific effects .
- Meta-analysis : Use tools like RevMan to aggregate data from heterogeneous studies; apply Cochrane’s Q-test to assess heterogeneity .
Q. How can computational modeling (e.g., molecular dynamics) predict this compound’s interaction with lipid bilayers or proteins?
- Methodological Answer :
- Parameterization : Derive partial charges and bond parameters for this compound using Gaussian09 at the B3LYP/6-31G* level. Validate against experimental IR/Raman spectra .
- Simulation setup : Run 100-ns MD simulations in GROMACS with a POPC bilayer. Analyze hydrogen bonding, radial distribution functions (RDFs), and free energy profiles (e.g., PMF) for insertion dynamics .
Q. What advanced statistical methods are suitable for optimizing this compound’s emulsification efficiency in novel formulations?
- Methodological Answer :
- Design of Experiments (DoE) : Implement a Box-Behnken design to evaluate factors like surfactant concentration, HLB value, and shear rate. Measure droplet size (DLS) and polydispersity index (PDI) as responses .
- Machine learning : Train a random forest model on historical formulation data to predict optimal HLB ranges for target emulsion stability .
Guidelines for Data Presentation and Reproducibility
- Experimental replication : Include step-by-step protocols in supplementary materials, specifying equipment models (e.g., Shimadzu HPLC vs. Agilent) and solvent batch numbers .
- Ethical reporting : Disclose conflicts of interest (e.g., funding from surfactant manufacturers) and adhere to FAIR data principles for public datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
